1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Benzimidazole to Phenyl Ring: The benzimidazole is then linked to a phenyl ring through a methyl bridge, often using a Friedel-Crafts alkylation reaction.
Formation of Carbamoyl Group: The phenyl ring is further functionalized with a carbamoyl group, typically through a reaction with isocyanates.
Cyclobutane Ring Formation: The final step involves the formation of the cyclobutane ring, which is achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can bind to DNA, enzymes, and receptors, disrupting their normal function.
Pathways Involved: The compound may inhibit DNA synthesis, interfere with enzyme activity, or block receptor signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological activities.
Cyclobutane Derivatives: Compounds containing cyclobutane rings, such as cyclobutane carboxylic acid, have different chemical properties but may share some reactivity patterns.
Uniqueness
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid is unique due to its combination of a benzimidazole moiety with a cyclobutane ring, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
1-[[4-(benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(20(19(25)26)10-3-11-20)22-15-8-6-14(7-9-15)12-23-13-21-16-4-1-2-5-17(16)23/h1-2,4-9,13H,3,10-12H2,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVPKOKXNPMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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